2-Oxaindolizidine
Description
Structure
3D Structure
Properties
CAS No. |
6833-37-0 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
3,5,6,7,8,8a-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridine |
InChI |
InChI=1S/C7H13NO/c1-2-4-8-6-9-5-7(8)3-1/h7H,1-6H2 |
InChI Key |
HCWAPSMTWACPRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2COCC2C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Oxaindolizidine Core Structures
Cycloaddition Approaches in 2-Oxaindolizidine Synthesis
Cycloaddition reactions represent a powerful tool in the synthesis of complex cyclic systems, offering a high degree of stereocontrol and atom economy. In the context of this compound synthesis, 1,3-dipolar cycloadditions and ring-closing metathesis have emerged as prominent strategies.
1,3-Dipolar Cycloaddition Reactions Utilizing Azomethine Ylides
1,3-Dipolar cycloaddition reactions involving azomethine ylides are a cornerstone for the construction of five-membered nitrogen-containing heterocycles. wikipedia.org Azomethine ylides, which are nitrogen-based 1,3-dipoles, react with dipolarophiles, such as alkenes and alkynes, in a concerted [3+2] cycloaddition to furnish pyrrolidine (B122466) and pyrroline (B1223166) derivatives, respectively. wikipedia.orgorganic-chemistry.org These reactions are known for their high degree of regio- and stereoselectivity, enabling the formation of multiple new stereocenters in a single step. wikipedia.org
The generation of azomethine ylides is often achieved in situ from various precursors, including the thermal or photochemical ring-opening of aziridines, or the condensation of α-amino acids with aldehydes or ketones. wikipedia.orgmdpi.com The versatility of this method allows for the synthesis of a wide array of substituted pyrrolidines, which can serve as key intermediates in the synthesis of the bicyclic this compound system. For instance, the cycloaddition of an azomethine ylide with a suitable dipolarophile containing an oxygen functionality can set the stage for a subsequent intramolecular cyclization to form the second ring of the this compound core. A notable example involves the in situ generation of an azomethine ylide from the reaction of acenaphthenequinone (B41937) or isatin (B1672199) with sarcosine, which then undergoes a 1,3-dipolar cycloaddition with 7-arylmethylidene-6,7-dihydroindolizin-8(5H)-ones to yield novel dispiro[acenaphthylene-1,2'-pyrrolidine-3',7''-indolizine]-2,8''-diones and their indole (B1671886) analogues. sioc-journal.cn
| Dipole Precursors | Dipolarophile | Product Type | Ref. |
| Acenaphthenequinone and Sarcosine | 7-Arylmethylidene-6,7-dihydroindolizin-8(5H)-ones | Dispiro[acenaphthylene-1,2'-pyrrolidine-3',7''-indolizine]-2,8''-diones | sioc-journal.cn |
| Isatin and Sarcosine | 7-Arylmethylidene-6,7-dihydroindolizin-8(5H)-ones | Dispiro[indole-3,2'-pyrrolidine-3',7''-indolizine]-2,8''(1H)-diones | sioc-journal.cn |
Ring-Closing Metathesis (RCM) Strategies for Bicyclic Oxazolidinone Analogues
Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, particularly nitrogen and oxygen-containing heterocycles. This powerful reaction, often catalyzed by ruthenium-based complexes like the Grubbs catalysts, facilitates the formation of a new double bond through the intramolecular reaction of two terminal alkenes. beilstein-journals.org In the context of this compound synthesis, RCM provides a strategic approach to construct the bicyclic framework.
A common strategy involves the synthesis of a suitably functionalized acyclic precursor containing two olefinic tethers. For example, a diene precursor derived from a chiral pool starting material, such as a sugar, can be subjected to RCM to forge the indolizidine ring system. Subsequent functional group manipulations can then lead to the desired this compound target. Research has demonstrated the synthesis of polyhydroxylated indolizidines bearing a hydroxymethyl substituent at the 8a position from an L-sorbose-derived ketonitrone. researchgate.net Diastereoselective vinylation followed by N-allylation and subsequent RCM affords the 8a-branched indolizidines in high yields. researchgate.net This methodology highlights the utility of RCM in creating complex, stereochemically rich bicyclic systems that are analogues or precursors to 2-oxaindolizidines.
| Precursor Type | Key Reaction Steps | Product Type | Ref. |
| L-Sorbose-derived ketonitrone | Diastereoselective vinylation, N-allylation, RCM | 8a-Branched polyhydroxylated indolizidines | researchgate.net |
| Mannose-derived nitrone | Nucleophilic addition of Grignard reagents, RCM | Calystegine analogues | researchgate.net |
Formaldehyde-Mediated Cyclization Pathways
The use of formaldehyde (B43269) in cyclization reactions offers a direct and efficient route to certain heterocyclic systems. This approach is particularly relevant for the synthesis of the this compound core, where formaldehyde can act as a one-carbon electrophile to bridge two nucleophilic centers.
Reaction of 2-Hydroxymethylpiperidine with Formaldehyde
A straightforward and well-established method for the synthesis of the parent this compound is the reaction of 2-hydroxymethylpiperidine (2-HMP) with formaldehyde. core.ac.uk This reaction proceeds via the formation of an intermediate oxazolidine (B1195125), which is volatile and amenable to analysis by gas chromatography (GC). core.ac.uk This specific reaction forms the basis of a National Institute for Occupational Safety and Health (NIOSH) method for the determination of formaldehyde. core.ac.uk The reagent, 2-HMP, is coated onto a solid sorbent, and after air sampling, the resulting this compound derivative is desorbed for analysis. core.ac.uk The reaction provides a direct and efficient route to the unsubstituted this compound ring system.
| Reactant 1 | Reactant 2 | Product | Application | Ref. |
| 2-Hydroxymethylpiperidine (2-HMP) | Formaldehyde | This compound | NIOSH method for formaldehyde determination | core.ac.uk |
Strategies Involving Aminoalcohol and Carbonyl Compound Condensations
The condensation of aminoalcohols with carbonyl compounds is a versatile and widely used method for the synthesis of various oxazolidine and related heterocyclic structures. This approach can be extended to the construction of the this compound framework.
Preparation from 2-Amino-1-hydroxyalkanes and Aldehydes or Ketones
The synthesis of this compound and its derivatives can be achieved through the condensation of 2-amino-1-hydroxyalkanes with aldehydes or ketones. psu.edu This reaction leads to the formation of an oxazolidine ring, which is a key structural feature of the this compound system. The versatility of this method allows for the introduction of a wide range of substituents on the heterocyclic core by varying the starting aminoalcohol and carbonyl compound. organic-chemistry.orgresearchgate.net For instance, the reaction of various aromatic and aliphatic aldehydes with 2-aminoethanol can yield the corresponding 2-aryl and 2-alkyl-2-oxazolines. organic-chemistry.org While this example illustrates the formation of a five-membered oxazoline (B21484) ring, the underlying principle of condensing an aminoalcohol with a carbonyl compound is directly applicable to the synthesis of the six-membered ring found in the this compound structure, particularly when the aminoalcohol is part of a piperidine (B6355638) ring system.
A general strategy involves the intramolecular nucleophilic addition of a nitrogen atom to a masked aldehyde group within a sugar-derived precursor. researchgate.netacs.orgnih.gov This pH-dependent cyclization can result in a dynamic equilibrium between a furanose and a this compound form. researchgate.netacs.orgnih.gov For example, a practical synthesis of reducing isourea-derived azasugar glycomimetics related to the indolizidine family has been developed from hexofuranose derivatives. acs.orgnih.gov The final step involves the nucleophilic addition of an endocyclic nitrogen atom of a generated 2-amino-2-oxazoline intermediate to the masked aldehyde group of the monosaccharide, leading to the this compound structure. acs.orgnih.gov
| Aminoalcohol Precursor | Carbonyl Source | Key Intermediate | Final Product | Ref. |
| Hexofuranose derivative | Masked aldehyde | 2-Amino-2-oxazoline | Polyhydroxylated this compound | acs.orgnih.gov |
| D-mannose precursor | Masked aldehyde | 1,3-Oxazine-2-thione | Tetrahydroxy-6-oxa-5-thioxoindolizidine | thieme-connect.com |
Tandem and Multicomponent Reactions Towards this compound Frameworks
Tandem and multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecular architectures like the this compound core from simple starting materials in a single operation. d-nb.infoyoutube.com These reactions are highly valued for their atom economy and ability to rapidly generate molecular diversity. mdpi.com
One notable strategy involves a triphenylphosphine-mediated tandem Staudinger/aza-Wittig-type coupling of azide (B81097) and isothiocyanate precursors. This is followed by an intramolecular cyclization and a subsequent nucleophilic addition. This sequence has been utilized to construct polyhydroxylated bicyclic systems related to indolizidine glycosidase inhibitors. nih.gov
Another approach leverages the Ugi four-component reaction (U4CR), which typically combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.com The versatility of MCRs allows for the synthesis of a wide range of heterocyclic compounds, and variations of these reactions can be adapted for the construction of the this compound skeleton. d-nb.infomdpi.com For instance, the Groebke-Blackburn-Bienaymé reaction (GBBR) is another powerful MCR that has been used to create diverse heterocyclic scaffolds. csic.es
The development of organocatalytic tandem reactions has also provided a robust method for the enantioselective synthesis of related heterocyclic structures, which could be adapted for this compound synthesis. beilstein-journals.org These reactions often proceed through sequential Michael additions and aldol (B89426) condensations to build the cyclic framework with high stereocontrol. beilstein-journals.orgrsc.org
| Reaction Type | Key Features | Starting Materials Example | Resulting Core |
| Tandem Staudinger/Aza-Wittig | Triphenylphosphine-mediated coupling | Azide and isothiocyanate precursors | Polyhydroxylated this compound |
| Ugi Four-Component Reaction | Combination of four components | Aldehyde, amine, carboxylic acid, isocyanide | Peptidomimetic structures |
| Organocatalytic Tandem Reaction | Enantioselective, Michael addition/aldol condensation | α,β-unsaturated aldehydes, nucleophiles | Functionalized heterocycles |
Intramolecular Cyclization and Nucleophilic Addition Approaches
Intramolecular cyclization is a fundamental strategy for the formation of cyclic structures, including the this compound framework. This approach often involves the formation of a key bond to close the ring system from a linear precursor.
Synthesis via Intramolecular Cyclization of Transient Hydroxycarbodiimide Derivatives
A specific and effective method for synthesizing the this compound core involves the intramolecular cyclization of a transient vic-hydroxycarbodiimide derivative. nih.gov This process is a key step in a synthetic sequence that begins with readily available hexofuranose derivatives. nih.gov
The synthesis starts with the creation of a 5-deoxy-5-carbodiimido adduct. This is achieved through a triphenylphosphine-mediated tandem Staudinger/aza-Wittig-type coupling of an azide precursor with an isothiocyanate. nih.gov The resulting carbodiimide (B86325) possesses a hydroxyl group in a suitable position for cyclization.
The crucial intramolecular cyclization of the transient vic-hydroxycarbodiimide derivative leads to the formation of a 2-amino-2-oxazoline intermediate. nih.govorganic-chemistry.org This intermediate possesses a pseudo-C-nucleoside structure. The final step to form the this compound ring system is a nucleophilic addition of the endocyclic nitrogen atom of the 2-amino-2-oxazoline intermediate to a masked aldehyde group within the same molecule. nih.gov
An interesting feature of this final step is its pH dependence. This allows the final product to exist in equilibrium between the furanose form and the desired this compound form. nih.gov However, at neutral or slightly acidic pH, the indolizidine tautomer with the R configuration at the aminoacetalic center is the predominant species observed in solution. nih.gov
| Step | Reaction Type | Intermediate/Product | Key Reagents/Conditions |
| 1 | Tandem Staudinger/Aza-Wittig | 5-deoxy-5-carbodiimido adduct | Triphenylphosphine, azide, isothiocyanate |
| 2 | Intramolecular Cyclization | 2-amino-2-oxazoline intermediate | Transient vic-hydroxycarbodiimide |
| 3 | Nucleophilic Addition | This compound | pH-dependent |
Enantioselective Synthesis and Stereochemical Control of 2 Oxaindolizidine Derivatives
Asymmetric Catalysis in the Construction of Chiral Oxaindolizidine Scaffolds
Asymmetric catalysis offers an elegant and efficient approach to generating enantiomerically enriched molecules by employing a small amount of a chiral catalyst to produce a large quantity of a chiral product. snnu.edu.cn This strategy is pivotal in synthesizing "privileged scaffolds," which are molecular frameworks that can bind to multiple biological targets. snnu.edu.cn The development of metal complexes with chiral ligands and organocatalysts has provided powerful tools for constructing chiral 2-oxaindolizidine precursors and related heterocyclic systems with high stereocontrol. snnu.edu.cncapes.gov.br
A notable example is the enantioselective synthesis of fluorinated indolizidinone derivatives, which serve as close analogues to the this compound core. nih.gov In one approach, an enantioselective intramolecular aza-Michael reaction is catalyzed by a chiral phosphoric acid derived from (S)-TRIP. nih.gov This organocatalytic cyclization of conjugated amides bearing a pendant α,β-unsaturated ketone moiety proceeds with excellent enantioselectivity, establishing a key stereocenter that dictates the final stereochemistry of the bicyclic system. nih.gov For instance, the synthesis of a trifluoromethylated pyrrolidine (B122466) intermediate was achieved in high yield and with 85% enantiomeric excess (ee). nih.gov This demonstrates the power of asymmetric catalysis to forge complex chiral scaffolds from relatively simple acyclic precursors.
| Substrate Type | Catalyst | Key Reaction | Product Class | Enantiomeric Excess (ee) |
| Conjugated amide with pendant ketone | (S)-TRIP-derived phosphoric acid | Intramolecular aza-Michael Reaction | Fluorinated Indolizidinone | Up to 85% |
Diastereoselective Pathways in this compound Formation
When multiple stereocenters are formed in a single reaction, controlling the relative stereochemistry between them is crucial. This is known as diastereoselectivity. For this compound synthesis, 1,3-dipolar cycloaddition reactions are particularly powerful, as they can generate the core bicyclic structure with multiple new stereocenters in a single, highly controlled step. nih.govnih.gov
The 1,3-dipolar cycloaddition between an azomethine ylide (the 1,3-dipole) and a carbonyl compound, typically an aldehyde (the dipolarophile), is a cornerstone reaction for constructing the oxazolidine (B1195125) ring embedded within the this compound framework. researchgate.net The stereochemical outcome of this reaction is highly dependent on both the inherent stereochemistry of the ylide and the relative orientation of the dipole and dipolarophile as they approach each other in the transition state.
Research has shown that azomethine ylides generated from α-amino acids like proline or pipecolic acid can react with aldehydes to form this compound structures with predictable diastereoselectivity. The stereoselectivity is governed by the ylide conformation, where an anti-azomethine ylide is often favored, and the mutual orientation of the reacting partners. For example, the reaction of the azomethine ylide derived from pipecolic acid ethyl ester and benzaldehyde (B42025) yields a 70:30 mixture of two diastereomeric 2-oxaindolizidines. Similarly, when proline is reacted with various aromatic aldehydes, the cycloaddition proceeds with complete regioselectivity to afford hexahydropyrrolo[2,1-b]oxazoles, with the trans-2,3-oxazolidine isomer being the major or exclusive product. This preference is dictated by the favored orientation of the dipole and dipolarophile during the cycloaddition event.
| Dipole Precursor | Dipolarophile | Major Product Stereochemistry | Diastereomeric Ratio |
| Pipecolic acid ethyl ester | Benzaldehyde | Not specified | 70:30 |
| Proline | Aromatic Aldehydes | trans-2,3-oxazolidine | Major or exclusive |
Chiral Auxiliary-Based Methodologies
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a starting material to direct the stereochemical outcome of subsequent reactions. wikipedia.org After establishing the desired stereocenter(s), the auxiliary can be cleaved and often recovered for reuse. wikipedia.org This method is highly reliable and predictable for synthesizing enantiomerically pure compounds. colab.ws
Oxazolidinones, popularized by David Evans, are among the most effective and widely used chiral auxiliaries. wikipedia.orgrsc.org The general strategy involves attaching the auxiliary to a substrate, performing a diastereoselective bond-forming reaction on the resulting adduct, and then removing the auxiliary to reveal the enantiomerically enriched product. researchgate.net Common reactions controlled by these auxiliaries include asymmetric alkylations and aldol (B89426) reactions. rsc.org While not always used to construct the this compound ring in one step, this methodology is invaluable for preparing chiral building blocks (e.g., enantiopure amino alcohols or carboxylic acids) that are then elaborated into the final heterocyclic target. nih.govnih.gov The steric bulk of the substituents on the oxazolidinone auxiliary effectively blocks one face of the reactive intermediate (e.g., an enolate), forcing the incoming reagent to attack from the opposite, unhindered face, thus leading to a single diastereomer. wikipedia.org
Enantiocontrolled Preparation of Indolizidine Analogues
Synthetic strategies developed for the enantiocontrolled synthesis of indolizidine alkaloids are often directly applicable to their oxygen-containing analogues like 2-oxaindolizidines. rsc.orgrsc.org These methods provide a blueprint for stereochemical control in the formation of the bicyclic core.
One powerful strategy involves the use of a chiral metal complex that acts as a temporary chiral scaffold to guide the synthesis. For instance, the enantiocontrolled total synthesis of (-)-indolizidine 209B was achieved using an enantiopure TpMo(CO)₂(pyridinyl) complex. nih.gov This molybdenum complex serves as a chiral scaffold to control the stereoselective synthesis of a key 2,3,6-trisubstituted piperidine (B6355638) intermediate. nih.gov This piperidine ring is then further elaborated to construct the final indolizidine alkaloid. This methodology, where a chiral metallic scaffold dictates the stereochemical outcome in the formation of a precursor ring, represents a versatile approach for the enantiocontrolled preparation of a wide range of indolizidine analogues, including the this compound family. nih.gov
Mechanistic Investigations of 2 Oxaindolizidine Formation and Transformation
Fundamental Reaction Mechanisms in 2-Oxaindolizidine Synthesis
The construction of the this compound core in a laboratory setting relies on established principles of organic chemistry, primarily involving the strategic formation of new carbon-oxygen and carbon-nitrogen bonds to build the bicyclic system.
Nucleophilic Addition and Subsequent Cyclization
The formation of the bicyclic this compound ring system is fundamentally achieved through an intramolecular nucleophilic addition followed by cyclization. This process involves a molecule containing both a nucleophilic group (typically an alcohol or an amine) and an electrophilic site, positioned to facilitate ring closure.
In a common strategy, an acyclic or monocyclic precursor is designed to undergo an intramolecular reaction. For instance, a key step often involves the attack of a hydroxyl group onto an electrophilic carbon, such as the one in an iminium ion or a related activated species. An iminium ion, characterized by a positively charged, double-bonded nitrogen atom (C=N⁺R₂), is highly electrophilic and susceptible to attack by an internal nucleophile.
The general mechanism proceeds as follows:
Formation of a Key Precursor : A suitable precursor molecule is synthesized, containing a nucleophilic hydroxyl group and a latent electrophilic center, such as an enamine or a group that can be converted into an iminium ion.
Activation : The electrophilic center is activated. In the case of an enamide, protonation can generate a reactive iminium ion intermediate. beilstein-journals.orgbeilstein-journals.org
Intramolecular Nucleophilic Attack : The hydroxyl group within the same molecule attacks the electrophilic carbon of the iminium ion.
Cyclization : This attack results in the formation of a new carbon-oxygen bond, closing the second ring and establishing the characteristic bicyclic structure of the this compound core. mdpi.com
This type of cyclization is a powerful tool in organic synthesis, allowing for the stereocontrolled construction of complex heterocyclic frameworks from relatively simple starting materials. beilstein-journals.org
Role of Proton Transfer Kinetics in Reaction Pathways
Proton transfer is a fundamental step in many organic reactions, and its kinetics can significantly influence the outcome and efficiency of this compound synthesis. In the context of the nucleophilic addition-cyclization mechanism, proton transfers are critical for activating and deactivating intermediates.
The rate of the cyclization can be heavily dependent on the concentration of protons (pH). rsc.org
Acid Catalysis : In an acidic environment, the protonation of a carbonyl or an enamide group can generate a more reactive electrophile (an oxonium or iminium ion), thereby accelerating the rate of nucleophilic attack. beilstein-journals.orgbeilstein-journals.org The efficiency of this catalysis depends on the rate at which the proton is transferred to the substrate.
Base Catalysis : While less common for this specific cyclization, a base could be used to deprotonate the nucleophile (the hydroxyl group), increasing its nucleophilicity and potentially speeding up the attack.
The kinetics of these proton transfers are not always straightforward. Factors such as the solvent, the presence of "proton shuttle" molecules (like water or buffer components), and the intrinsic basicity of the substrate all play a role. researchgate.net In some cases, the rate-limiting step of the entire reaction can be the proton transfer itself. chemrxiv.org
Interestingly, in studies of the biosynthesis of the related 5-oxaindolizidine alkaloid, Penicilactam A, it was found that simple changes in pH were insufficient to cause the abiotic (non-enzymatic) cyclization of a key N-acetyldihydropyrrole intermediate. rsc.orgrsc.org This highlights that while proton availability is mechanistically necessary, the specific orientation and stabilization provided by an enzyme's active site are essential to overcome the kinetic and thermodynamic barriers for this particular transformation, a feat not easily replicated by simple acid/base catalysis in solution. rsc.org
Enzymatic and Biosynthetic Reaction Mechanisms
Nature has evolved sophisticated enzymatic machinery to construct complex molecules like oxaindolizidine alkaloids. The biosynthesis of Penicilactam A, a fungal alkaloid with a 5-oxaindolizidine core, provides a detailed case study into these remarkable mechanisms. researchgate.netrsc.org The entire transformation from a linear precursor to the final bicyclic product is orchestrated by a single, multifunctional enzyme. rsc.orgrsc.org
Radical-Mediated C-C Bond Cleavage in Oxaindolizidine Biosynthesis
The biosynthesis of Penicilactam A begins with a precursor molecule, scalusamide A, which is assembled by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. rsc.orgrsc.org The key transformation is catalyzed by the cytochrome P450 enzyme PnltC, which first performs a radical-mediated cleavage of a carbon-carbon bond. rsc.orgresearchgate.netrsc.org
Most P450 enzymes function as monooxygenases via an "oxygen rebound" mechanism. rsc.orgwikipedia.org In the case of PnltC, the catalytic cycle involves the highly reactive heme-iron intermediate known as Compound I. rsc.orgrsc.org This species initiates the reaction by abstracting a hydrogen atom from the substrate, a process that leads to the formation of a substrate radical. researchgate.net This radical intermediate then undergoes fragmentation, resulting in the cleavage of a specific C-C bond. researchgate.netnih.gov This step is crucial as it modifies the carbon skeleton to prepare it for the subsequent cyclization.
Iminium-Driven Cyclization Processes
Following the C-C bond cleavage, the same PnltC enzyme catalyzes the cyclization to form the 5-oxaindolizidine core. rsc.orgrsc.org Remarkably, this cyclization does not proceed through a radical mechanism, which is typical for many P450-catalyzed cyclizations. rsc.org Instead, it occurs via an iminium-driven process. rsc.orgresearchgate.net
After the initial cleavage, the enzyme guides the formation of an enamine intermediate, which is then protonated within the active site to generate a reactive iminium ion. rsc.orgresearchgate.net This electrophilic iminium intermediate is perfectly positioned for attack by an internal nucleophile. beilstein-journals.orgrsc.org The subsequent intramolecular nucleophilic attack leads to the stereoselective formation of the bicyclic ring system. rsc.org This non-radical, iminium-dependent pathway represents a significant departure from the standard P450 catalytic paradigm and showcases the enzyme's ability to control distinct and mechanistically diverse reactions. rsc.orgrsc.org The involvement of an iminium intermediate was supported by trapping experiments, which confirmed its presence during the reaction. rsc.org
Mechanistic Roles of Cytochrome P450 Enzymes
The biosynthesis of Penicilactam A showcases the extraordinary catalytic versatility of cytochrome P450 enzymes. The enzyme PnltC is a multifunctional catalyst that orchestrates two mechanistically different reactions—a radical-mediated C-C bond cleavage and a non-radical, iminium-driven cyclization—within a single active site. rsc.orgresearchgate.netrsc.org
This dual functionality challenges the established understanding of P450 enzymes, which are typically associated with radical-based hydroxylation and cyclization reactions. rsc.org PnltC demonstrates an "energy landscape editing" strategy, where it guides the substrate through a complex sequence of transformations involving oxidation, C-C bond cleavage, and stereoselective cyclization. rsc.org This discovery expands the known functional repertoire of P450 enzymes and reveals nature's sophisticated strategies for building complex heterocyclic natural products. rsc.orgresearchgate.net
Data Tables
Table 1: Key Molecules in the Biosynthesis of Penicilactam A This table summarizes the primary compounds and the key enzyme involved in the biosynthetic pathway discussed.
| Molecule/Enzyme | Role in Pathway | Reference |
|---|---|---|
| Scalusamide A | The initial prolinol-containing precursor assembled by a PKS-NRPS system. | rsc.org, rsc.org |
| PnltC | A multifunctional cytochrome P450 enzyme that catalyzes both C-C bond cleavage and cyclization. | rsc.org, researchgate.net, rsc.org |
| Iminium Intermediate | A key electrophilic intermediate formed enzymatically prior to cyclization. | rsc.org, rsc.org |
Table 2: Mechanistic Steps Catalyzed by the Enzyme PnltC This table details the two distinct, sequential catalytic functions performed by the PnltC enzyme.
| Mechanistic Step | Description | Mechanism Type | Key Features | Reference |
|---|---|---|---|---|
| C-C Bond Cleavage | PnltC initiates the transformation of scalusamide A by breaking a carbon-carbon bond. | Radical-mediated | Involves a high-valent iron-oxo species (Compound I) and hydrogen atom abstraction. | rsc.org, rsc.org, researchgate.net |
Tautomeric Equilibria and pH-Dependent Chemical Transformations
The chemical behavior and stability of the this compound scaffold are significantly influenced by the surrounding chemical environment, particularly pH. The system can exist in equilibrium between different tautomeric forms, and the position of this equilibrium is a critical determinant of the compound's structure and reactivity. Research into these transformations has highlighted a sensitive interplay between the bicyclic this compound structure and an open-chain furanose form.
Detailed mechanistic studies have revealed that the final step in the formation of certain this compound derivatives is pH-dependent. acs.org This dependency allows the molecular structure to pivot between a closed bicyclic this compound form and an open-chain furanose precursor. acs.org The equilibrium is dictated by the protonation state of the molecule, which is governed by the pH of the solution.
At a basic pH, the precursor, which contains a masked aldehyde group and a secondary nitrogen atom, is favored. As the pH is lowered to neutral or slightly acidic conditions, intramolecular cyclization occurs. This involves the nucleophilic addition of the endocyclic nitrogen atom to the aldehyde group, leading to the formation of the hemiaminal linkage characteristic of the this compound ring system. acs.org
Experimental observations using techniques such as NMR spectroscopy have shown that the this compound tautomer is the predominant, and often the only, species detected in solution at neutral or slightly acidic pH. acs.org Specifically, the tautomer with the R configuration at the newly formed aminoacetalic center is favored, a preference that aligns with the stabilizing anomeric effect. acs.org This effect describes the thermodynamic preference for an electron-withdrawing substituent on a heterocyclic ring to occupy the axial position.
The pH-dependence of these transformations also has significant implications for the biological activity of this compound-containing molecules. For instance, the enzyme inhibitory potential of certain polyhydroxyiminoindolizidine systems has been shown to be pH-dependent. acs.org This suggests that the uncharged, bicyclic form of the molecule is the dominant species responsible for interacting with and inhibiting specific enzymes like β-glucosidases. acs.org
The equilibrium between the open-chain and bicyclic forms can be represented as a function of pH, as illustrated in the following table.
| pH Condition | Dominant Species | Structural Form | Key Observations |
| Basic (pH > 8) | Furanose Precursor | Open-chain | The ring-opened form is stable; the nucleophilic nitrogen and electrophilic carbonyl are present. |
| Neutral (pH ≈ 7) | This compound | Bicyclic (Hemiaminal) | Favors the closed-ring tautomer; this form is typically uncharged and biologically active. acs.org |
| Slightly Acidic (pH < 7) | This compound | Bicyclic (Hemiaminal) | The bicyclic indolizidine tautomer is the exclusive species detected in solution. acs.org |
This table illustrates the pH-dependent equilibrium for this compound derivatives as described in the literature. The transition from the open-chain to the bicyclic form is driven by a decrease in pH.
In related systems, such as the biosynthesis of the 5-oxaindolizidine alkaloid Penicilactam A, pH-controlled experiments have also been crucial in understanding the transformation pathways. Studies showed no abiotic conversion of proposed precursors over a pH range of 5 to 9, underscoring that the cyclization is not a spontaneous chemical event but rather an enzymatically controlled process that can still be influenced by the ambient pH. researchgate.net The potential involvement of enol tautomers as transient intermediates in such cyclizations has also been considered, although this pathway is often thermodynamically less favorable. researchgate.net
The study of such pH-dependent tautomeric equilibria is fundamental to understanding the synthesis, stability, and biological function of this compound and its derivatives. The ability to control the structural form of the molecule by simply adjusting the pH provides a powerful tool for both chemical synthesis and biochemical investigations.
Computational Chemistry Applications in 2 Oxaindolizidine Research
Quantum Mechanical and Molecular Mechanics Studies
Quantum mechanical (QM) and molecular mechanics (MM) are two fundamental pillars of computational chemistry that are extensively applied to study 2-oxaindolizidine systems. QM methods, such as Density Functional Theory (DFT), are based on the principles of quantum physics and provide a detailed description of the electronic structure of molecules. numberanalytics.com MM methods, on the other hand, use classical physics to model the potential energy of a system, making them computationally less expensive and suitable for studying large molecules and for performing long-time molecular dynamics simulations. kaust.edu.sa
Density Functional Theory (DFT) has become the workhorse of computational organic chemistry due to its favorable balance of accuracy and computational cost. numberanalytics.com In the context of this compound research, DFT is used to investigate the electronic properties that govern the reactivity of these alkaloids and their precursors. numberanalytics.comchemrj.org
Key applications of DFT in this area include:
Analysis of Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. mdpi.com The energy and spatial distribution of these orbitals can predict the most likely sites for nucleophilic and electrophilic attack. For instance, in the biosynthesis of penicilactam A, a fungal alkaloid with a 5-oxaindolizidine scaffold, DFT calculations helped to elucidate the electronic changes during the enzymatic reactions. rsc.org
Calculation of Reactivity Descriptors: Conceptual DFT provides a framework to quantify the reactivity of molecules through various descriptors such as electronegativity, hardness, and the Fukui function. numberanalytics.comrsc.org These descriptors can be used to compare the reactivity of different substrates or to identify the most reactive sites within a molecule.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. mdpi.com This can be used to understand the nature of the bonds in the this compound core and to analyze the stabilizing interactions that contribute to its conformational preferences.
A representative example of DFT application is the study of the biosynthesis of penicilactam A, where the multifunctional cytochrome P450 enzyme PnltC catalyzes both a C-C bond cleavage and a cyclization to form the 5-oxaindolizidine core. rsc.org DFT calculations were instrumental in understanding the electronic rearrangements that occur during these complex transformations. rsc.org
Table 1: Representative DFT Functionals Used in Organic Chemistry Research
| DFT Functional | Description | Common Applications |
| B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Geometry optimizations, frequency calculations, and electronic property predictions. chemrj.org |
| M06-2X | A high-nonlocality functional with a large amount of exact-exchange admixture. | Good for main-group thermochemistry, kinetics, and noncovalent interactions. |
| ωB97X-D | A long-range corrected hybrid functional with empirical dispersion correction. | Suitable for systems where long-range interactions are important, such as in conformational analysis. |
| PBE0 | A hybrid functional that mixes the Perdew-Burke-Ernzerhof (PBE) exchange functional with Hartree-Fock exchange. | Often used for solid-state calculations and for predicting electronic band structures. frontiersin.org |
This table is for illustrative purposes and the choice of functional depends on the specific system and property of interest.
The biological activity and reactivity of 2-oxaindolizidines are intimately linked to their three-dimensional structure. nih.gov Computational methods are essential for exploring the conformational landscape of these bicyclic systems and for identifying the most stable conformers. mdpi.comethz.ch
Conformational searches can be performed using a variety of methods, including:
Systematic Searches: This method involves systematically rotating all rotatable bonds in the molecule to generate a comprehensive set of conformers. While thorough, this approach can be computationally expensive for flexible molecules.
Stochastic Searches: Methods like Monte Carlo or molecular dynamics simulations can be used to explore the conformational space by randomly sampling different geometries. nih.gov
Low-Mode Searches: These methods focus on exploring the low-frequency vibrational modes of the molecule, which often correspond to large-amplitude conformational changes.
Once a set of conformers is generated, their relative energies are typically calculated using a more accurate method, such as DFT, to identify the global minimum and other low-energy conformers. frontiersin.orgethz.ch The results of conformational analysis can be used to rationalize the stereochemical outcome of reactions or to understand the binding of this compound-based ligands to their biological targets. nih.gov
Molecular dynamics (MD) simulations provide a powerful tool to study the time evolution of a molecular system, allowing researchers to observe the dynamic processes involved in a chemical reaction. nih.govresearchgate.net In the context of this compound research, MD simulations can be used to:
Explore Reaction Mechanisms: By simulating the reaction at the atomic level, MD can provide insights into the sequence of events that lead from reactants to products, including the formation of intermediates and transition states. researchgate.net
Study the Role of Solvent: MD simulations can explicitly include solvent molecules, allowing for the investigation of how the solvent influences the reaction pathway and energetics. tsukuba.ac.jp
Investigate Enzyme Catalysis: For biosynthetic pathways, QM/MM MD simulations can be used to model the reaction within the enzyme's active site, providing a detailed understanding of the catalytic mechanism. tsukuba.ac.jp
For example, in the study of the biosynthesis of penicilactam A, MD simulations could be used to investigate the conformational changes that the substrate undergoes within the active site of the PnltC enzyme and to understand how the enzyme environment facilitates the complex C-C bond cleavage and cyclization reactions. rsc.org
Computational Elucidation of Reaction Mechanisms
Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and for designing new synthetic strategies. e3s-conferences.org Computational chemistry provides a powerful toolkit for elucidating reaction mechanisms at a level of detail that is often inaccessible to experimental methods alone. ox.ac.uk
The transition state (TS) is a key concept in chemical kinetics, representing the highest energy point along the reaction coordinate. umw.edu The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. rsc.org
Computational methods can be used to:
Locate Transition State Structures: Various algorithms are available to locate the TS geometry on the potential energy surface. physics.gov.az
Calculate Activation Energies: Once the TS structure is found, its energy can be calculated and compared to the energy of the reactants to determine the activation energy. rsc.org
Vibrational Frequency Analysis: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. rsc.org
By calculating the activation energies for different possible reaction pathways, researchers can predict which pathway is kinetically favored. For example, in the cyclization step to form the this compound core, there might be multiple stereochemical outcomes possible. By calculating the activation energies for the transition states leading to each stereoisomer, it is possible to predict the diastereoselectivity of the reaction. e3s-conferences.org
Table 2: Computationally Determined Activation Energies for a Hypothetical Cyclization
| Pathway | Transition State | Activation Energy (kcal/mol) | Predicted Product |
| A | TS-A | 15.2 | (5R, 9R)-2-Oxaindolizidine |
| B | TS-B | 18.5 | (5S, 9R)-2-Oxaindolizidine |
| C | TS-C | 16.1 | (5R, 9S)-2-Oxaindolizidine |
| D | TS-D | 19.8 | (5S, 9S)-2-Oxaindolizidine |
This is a hypothetical example to illustrate the concept. The values are not from a specific study.
Beyond identifying the most likely reaction mechanism, computational chemistry can also be used to predict the outcome of a reaction, including its regioselectivity and stereoselectivity. rsc.orgnih.gov This is particularly valuable in the synthesis of complex molecules like 2-oxaindolizidines, where multiple reactive sites and stereocenters are often present. mit.educhemrxiv.org
Computational approaches to predict selectivity include:
Comparing Activation Energies: As discussed above, the pathway with the lowest activation energy is expected to be the major one, thus determining the selectivity. nih.gov
Analysis of Steric and Electronic Factors: By examining the 3D structure of the transition states, researchers can identify the steric and electronic interactions that favor one outcome over another. rsc.org
Machine Learning Models: In recent years, machine learning models have been developed that can predict the outcome of reactions based on a large dataset of known reactions. mit.educhemrxiv.org These models can learn complex relationships between the structure of the reactants and the observed selectivity.
For the synthesis of this compound derivatives, these predictive capabilities can guide the choice of substrates, reagents, and reaction conditions to achieve the desired stereochemical outcome, thus accelerating the drug discovery and development process.
In Silico Design and Prediction of this compound Derivatives
Computational chemistry has emerged as an indispensable tool in modern drug discovery, enabling the rational design and evaluation of novel therapeutic agents before their physical synthesis. This in silico approach significantly accelerates the identification of promising lead compounds by predicting their biological activity, binding modes, and pharmacokinetic profiles. In the context of this compound research, these computational methods are pivotal for designing derivatives with enhanced efficacy and favorable drug-like properties. The process typically involves a synergistic application of techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netexcli.de By analyzing molecular descriptors (e.g., electronic, steric, hydrophobic), QSAR models can predict the activity of newly designed analogs. nih.gov The development of a robust QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors, selecting the most relevant descriptors, and generating a statistical model using methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN). nih.govnih.gov
For instance, in a hypothetical QSAR study on a series of this compound derivatives designed as kinase inhibitors, descriptors such as molecular weight (MW), logarithm of the partition coefficient (logP), molar refractivity (MR), and electronic energy could be correlated with their inhibitory concentration (IC₅₀). The resulting model, once validated, can be used to predict the potency of novel, unsynthesized this compound structures, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net
Table 1: Illustrative QSAR Model Descriptors for Hypothetical this compound Derivatives
| Compound ID | Substitution (R) | LogP (Lipophilicity) | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Predicted pIC₅₀ |
|---|---|---|---|---|---|
| 2-OXA-001 | -H | 1.85 | 141.19 | 21.7 | 5.2 |
| 2-OXA-002 | -Cl | 2.55 | 175.63 | 21.7 | 5.9 |
| 2-OXA-003 | -OCH₃ | 1.78 | 171.21 | 30.9 | 6.1 |
| 2-OXA-004 | -NO₂ | 1.90 | 186.18 | 64.6 | 6.5 |
| 2-OXA-005 | -C₆H₅ | 3.75 | 217.28 | 21.7 | 5.4 |
Molecular Docking Studies
Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor). researchgate.net This technique provides critical insights into the intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-receptor complex. nih.govijper.org In the design of this compound derivatives, docking studies are used to screen virtual libraries of compounds against a specific biological target, such as an enzyme or a receptor, to identify those with the highest predicted binding affinity and most favorable interactions. nih.govmdpi.com
For example, when designing this compound derivatives as inhibitors of a specific protein kinase, docking simulations can reveal key interactions with amino acid residues in the ATP-binding site. nih.gov Studies on related heterocyclic inhibitors have shown the importance of hydrogen bonds with residues like Cys919 and Asp1046. nih.govmdpi.com By analyzing these interactions, chemists can rationally modify the this compound scaffold to enhance binding potency. The results are often quantified by a docking score or binding energy, where a lower value typically indicates a more stable complex. nih.gov
Table 2: Example Molecular Docking Results for Designed this compound Derivatives against a Target Protein
| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues | Number of H-Bonds |
|---|---|---|---|
| 2-OXA-001 | -6.8 | LEU840, GLU885 | 1 |
| 2-OXA-002 | -7.5 | LEU840, GLU885, CYS919 | 2 |
| 2-OXA-003 | -8.1 | GLU885, CYS919, ASP1046 | 3 |
| 2-OXA-004 | -8.9 | GLU885, CYS919, ASP1046, HIS1026 | 4 |
| 2-OXA-005 | -7.2 | LEU840, VAL848 | 0 (Hydrophobic) |
In Silico ADMET Prediction
A successful drug candidate must possess not only high efficacy but also a suitable pharmacokinetic profile. In silico ADMET prediction models are used to evaluate these properties early in the design phase, reducing the risk of late-stage failures. nih.govuniroma1.it These models predict a wide range of properties, including gastrointestinal absorption (e.g., Caco-2 permeability), distribution (e.g., blood-brain barrier penetration), metabolism (e.g., cytochrome P450 inhibition), and potential toxicities. mdpi.comnih.govscbdd.com Properties like Lipinski's "rule of five" are often used as a preliminary filter for drug-likeness. researchgate.net For novel this compound derivatives, ADMET prediction tools can assess their potential for oral bioavailability and identify liabilities such as P-glycoprotein substrate activity or potential mutagenicity. nih.gov
Table 3: Predicted ADMET Properties for Lead this compound Derivatives
| Compound ID | Human Oral Absorption (%) | Caco-2 Permeability (logPapp) | P-glycoprotein Substrate | Lipinski Violations | Ames Mutagenicity |
|---|---|---|---|---|---|
| 2-OXA-002 | High (92%) | High | No | 0 | Low Risk |
| 2-OXA-003 | High (95%) | High | No | 0 | Low Risk |
| 2-OXA-004 | Medium (78%) | Medium | No | 0 | Medium Risk |
By integrating these computational strategies, researchers can efficiently navigate the vast chemical space to design and prioritize this compound derivatives. This in silico-first approach streamlines the drug discovery pipeline, ensuring that synthetic efforts are focused on compounds with the highest probability of success as future therapeutic agents.
Spectroscopic Elucidation Methods for 2 Oxaindolizidine Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules, including the 2-oxaindolizidine core. emerypharma.com It provides detailed insights into the chemical environment of individual protons and carbon atoms.
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of 2-oxaindolizidines. libretexts.org The chemical shifts (δ), signal multiplicities, and coupling constants (J) in the ¹H NMR spectrum reveal the number of different proton environments and their neighboring protons. Similarly, the ¹³C NMR spectrum indicates the number of unique carbon atoms and their hybridization state. wisc.edu
The interpretation of these spectra allows for the assignment of signals to specific atoms within the this compound framework. mestrelab.com For instance, protons adjacent to the oxygen atom or the nitrogen atom in the bicyclic system will exhibit characteristic downfield shifts due to the deshielding effects of these heteroatoms. The coupling constants between vicinal protons provide valuable information about the dihedral angles, which helps in determining the relative stereochemistry of the molecule. organicchemistrydata.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Core
This table presents generalized chemical shift ranges. Actual values can vary based on substitution and solvent.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Protons on carbon adjacent to oxygen (e.g., C1, C3) | 3.5 - 4.5 | 60 - 80 |
| Protons on carbon adjacent to nitrogen (e.g., C5, C8a) | 2.5 - 3.5 | 50 - 70 |
| Other ring protons | 1.5 - 2.5 | 20 - 40 |
Data sourced from generalized values for similar heterocyclic systems.
To delve deeper into the three-dimensional structure and dynamic behavior of 2-oxaindolizidines, advanced two-dimensional (2D) NMR techniques are employed. numberanalytics.com These experiments provide correlation data that reveal through-bond and through-space connectivities.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically over two to three bonds. ua.es This is instrumental in piecing together the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing a clear map of C-H one-bond connections. numberanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together different fragments of the molecule. numberanalytics.com
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for conformational analysis. ua.es They detect through-space interactions between protons that are close in proximity, irrespective of their bonding connections. nanalysis.com The intensity of the NOE or ROE signal is inversely proportional to the sixth power of the distance between the protons, providing powerful evidence for determining the relative stereochemistry and preferred conformation of the this compound ring system. indiana.edu For molecules of intermediate size, ROESY is often preferred as it avoids the issue of zero or negative NOEs that can occur with NOESY. columbia.edu Studies on related heterocyclic systems have demonstrated the utility of NOESY in establishing the relative configuration of stereocenters. ipb.pt For example, a strong NOE correlation between specific protons can confirm their syn or anti relationship on the ring. ipb.pt
These advanced techniques, when used in concert, allow for a comprehensive and unambiguous determination of the complex three-dimensional structure and conformational dynamics of this compound derivatives. copernicus.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. slideshare.net
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone technique for the analysis of synthesized compounds. mpi-bremen.de HPLC separates the components of a mixture, and the mass spectrometer provides mass information for each eluting peak. moravek.com This is particularly useful for confirming the molecular weight of the target this compound and assessing its purity. sepscience.com The high sensitivity of HPLC-MS allows for the detection and potential identification of impurities, even at low levels. mpi-bremen.de
Table 2: Application of HPLC-MS in this compound Analysis
| Parameter | Information Provided | Significance |
|---|---|---|
| Retention Time | Characteristic elution time from the HPLC column | Aids in compound identification and method reproducibility |
| Molecular Ion Peak | m/z value corresponding to the intact molecule | Confirms the molecular weight of the this compound |
Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a highly sensitive method for analyzing volatile compounds. drawellanalytical.com In the context of this compound chemistry, certain derivatives might be designed to release formaldehyde (B43269) under specific conditions. GC/MS can be employed to quantify this released formaldehyde. Due to formaldehyde's high volatility and reactivity, direct analysis can be challenging. researchgate.net Therefore, a common strategy involves derivatization, where formaldehyde is reacted with a reagent to form a more stable and less volatile product that is amenable to GC/MS analysis. drawellanalytical.com For instance, reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or cysteamine (B1669678) can be used to trap formaldehyde, and the resulting derivative is then quantified by GC/MS. researchgate.netresearchgate.net This approach offers high sensitivity for the detection of even trace amounts of formaldehyde. nih.gov
Tandem mass spectrometry (MS/MS or MS²) is a technique where ions of a specific m/z are selected, fragmented, and then the fragment ions are mass-analyzed. wikipedia.org This process provides detailed structural information about the precursor ion. nih.gov When analyzing complex mixtures that may contain this compound alkaloids or their metabolites, MS/MS is invaluable. imreblank.ch It allows for the selective detection and identification of the target compounds without the need for complete chromatographic separation. nationalmaglab.org The fragmentation pattern, or "fingerprint," of a this compound is characteristic of its structure. libretexts.org By analyzing these fragmentation pathways, researchers can deduce the connectivity of the molecule and the nature of its substituents. acdlabs.com This is particularly powerful in metabolomics or natural product screening where the compound of interest is present in a complex biological matrix.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Formaldehyde |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine |
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed "fingerprint" spectra unique to a molecule's structure. mt.comspectroscopyonline.com IR spectroscopy measures the absorption of infrared radiation by molecules, exciting vibrational modes that induce a change in the molecular dipole moment. edinst.comphotothermal.com Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light (typically from a laser), where the scattered photons lose or gain energy corresponding to the vibrational modes of the molecule. ksu.edu.sa This effect is dependent on a change in the polarizability of the molecule's electron cloud during a vibration. edinst.com
In the context of this compound, IR spectroscopy is particularly adept at identifying polar functional groups. For instance, the stretching vibrations of C-O and C-N bonds within the heterocyclic core give rise to characteristic absorption bands in the fingerprint region (approximately 1450-600 cm⁻¹) of the IR spectrum. msu.edu The presence of substituents on the this compound skeleton introduces additional vibrational signatures. For example, a carbonyl group (C=O) would exhibit a strong, sharp absorption band in the region of 1650-1800 cm⁻¹, while hydroxyl (-OH) groups would be identifiable by a broad absorption band around 3200-3600 cm⁻¹. nih.gov
Raman spectroscopy complements IR by being particularly sensitive to non-polar, symmetric vibrations and bonds involving heavier atoms. spectroscopyonline.comphotothermal.com This makes it useful for characterizing the carbon backbone of the this compound ring system. The C-C stretching and bending vibrations, which may be weak or absent in the IR spectrum, can often be observed in the Raman spectrum.
Conformational changes in the this compound ring system can also be monitored using vibrational spectroscopy. nih.gov The frequencies and intensities of certain vibrational modes, particularly those in the fingerprint region, are sensitive to the molecule's three-dimensional structure. By comparing experimental spectra with those predicted from theoretical calculations (e.g., Density Functional Theory, DFT), it is possible to deduce the preferred conformation of the molecule in a given environment.
Table 1: Illustrative Vibrational Frequencies for Functional Groups Relevant to this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |
| C-H (Aliphatic) | Stretching | 2850-3000 | 2850-3000 |
| C-O (Ether) | Stretching | 1050-1250 | Weak |
| C-N (Amine) | Stretching | 1020-1250 | Weak |
| C-C | Stretching | (Fingerprint Region) | Stronger than IR |
| C=O (Ketone/Ester) | Stretching | 1700-1750 | 1700-1750 |
| O-H (Alcohol/Carboxylic Acid) | Stretching | 3200-3600 (broad) | Weak |
Note: The exact wavenumbers can vary depending on the specific molecular environment and substitution pattern of the this compound derivative.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state at atomic resolution. instruct-eric.orgoxfordsciencetrove.com This technique involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. cam.ac.ukyorku.ca The angles and intensities of the diffracted X-rays are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. oxfordsciencetrove.com
For this compound and its derivatives, X-ray crystallography provides unambiguous information about:
Bond lengths and angles: Precise measurements of all interatomic distances and angles within the molecule.
Conformation: The exact puckering of the heterocyclic rings and the spatial orientation of all substituents.
Stereochemistry: The absolute configuration of chiral centers can be determined.
Intermolecular interactions: The packing of molecules in the crystal lattice reveals information about non-covalent interactions such as hydrogen bonding and van der Waals forces, which can influence the compound's physical properties.
The process begins with the growth of a high-quality single crystal of the this compound derivative, which is then mounted on a diffractometer. yorku.ca The crystal is rotated in the X-ray beam, and a detector collects the diffraction data. cam.ac.uk Sophisticated computer software is then used to solve the "phase problem" and generate an electron density map of the unit cell. yorku.ca From this map, a model of the molecular structure is built and refined to best fit the experimental data.
The structural data obtained from X-ray crystallography is often published in crystallographic databases and includes key parameters such as the unit cell dimensions (a, b, c, α, β, γ), the space group, and the atomic coordinates for each atom in the molecule. cam.ac.uk This wealth of information is invaluable for understanding structure-activity relationships and for validating computational models.
Table 2: Representative Crystallographic Data for a Hypothetical this compound Derivative
| Parameter | Value |
| Chemical Formula | C₈H₁₃NO |
| Formula Weight | 139.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 10.211(3) |
| c (Å) | 9.876(2) |
| α (°) | 90 |
| β (°) | 105.34(1) |
| γ (°) | 90 |
| Volume (ų) | 829.5(4) |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.115 |
Applications of 2 Oxaindolizidine Scaffolds in Advanced Organic Synthesis
2-Oxaindolizidine as a Building Block for Complex Heterocycles
The inherent structural features of the this compound scaffold make it an attractive starting point for the synthesis of more complex heterocyclic systems. Its stereochemically defined framework allows for precise control over the spatial arrangement of substituents, a critical aspect in the synthesis of bioactive molecules.
The synthesis of polyhydroxylated alkaloids and their mimics, known as glycomimetics, is a significant area of research due to their potential as therapeutic agents. These compounds can act as inhibitors of glycosidases and glycosyltransferases, enzymes involved in various biological processes. The this compound core can be strategically functionalized with multiple hydroxyl groups to mimic the structure of natural sugars, leading to the creation of novel glycomimetics.
Methodologies for the diastereoselective dihydroxylation of related heterocyclic systems, such as polyhydroxylated piperidines, provide a roadmap for the synthesis of polyhydroxylated this compound derivatives. beilstein-journals.orgnih.govnih.gov The choice of dihydroxylation reagents and conditions can allow for complementary diastereoselective functionalization of alkene precursors, leading to a diverse range of stereoisomers. beilstein-journals.orgnih.gov For instance, a two-directional synthesis approach, which has been successfully applied to aza-C-linked disaccharide mimetics, could potentially be adapted for the elaboration of the this compound scaffold. beilstein-journals.orgnih.gov
| Precursor Type | Synthetic Strategy | Target Compound Class | Key Reactions |
| Unsaturated this compound | Diastereoselective Dihydroxylation | Polyhydroxylated this compound Alkaloids | Osmylation, Sharpless Asymmetric Dihydroxylation |
| Functionalized this compound | Glycosylation/Coupling Reactions | This compound-based Glycomimetics | Koenigs-Knorr reaction, Click chemistry |
Spirocyclic systems, characterized by two rings sharing a single atom, are prevalent in numerous natural products and medicinally important compounds. mdpi.com The construction of spirocyclic systems incorporating the this compound moiety can lead to novel three-dimensional structures with interesting biological profiles. Methodologies for the synthesis of spiro-oxindoles and other spiro-heterocycles can be conceptually applied to the this compound framework. nih.govclockss.orgmdpi.com
One potential approach involves the reaction of a this compound-derived intermediate with a suitable coupling partner in a tandem Michael addition-cyclization reaction. clockss.org For example, the reaction of a β-enaminone derived from a this compound precursor with a 3-cyanomethylidene-2-oxindole could potentially yield a spiro[this compound-x,3'-oxindole] derivative. The versatility of this approach allows for the introduction of various substituents on both the this compound and the spiro-fused ring system. clockss.org
| This compound Derivative | Reaction Partner | Resulting Spirocyclic System |
| Cyclic β-enaminone | 3-Cyanomethylidene-2-oxindole | Spiro[this compound-x,3'-oxindole] |
| Iminium ion intermediate | Dipolarophile | Spiro[this compound-x,y'-heterocycle] |
The this compound scaffold can serve as a key structural motif in the synthesis of analogues of natural products. By replacing a portion of a natural product's structure with the this compound core, chemists can generate novel compounds with potentially improved pharmacological properties. The synthesis of indolizidine and quinolizidine (B1214090) alkaloids, for instance, often involves the construction of the bicyclic core as a key step. nih.govrsc.org Similar strategies can be envisioned for the synthesis of this compound-containing natural product analogues.
A concise and modular synthesis of such analogues could be developed from functionalized this compound intermediates. For example, a palladium-catalyzed allylic alkylation reaction could be employed to couple the this compound core with other fragments, leading to the rapid assembly of complex molecular architectures. nih.gov
Scaffold-Based Approaches for Molecular Diversity and Functionalization
Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of collections of structurally diverse small molecules for high-throughput screening. cam.ac.uknih.govnih.gov The this compound scaffold is well-suited for DOS approaches due to the multiple sites available for functionalization.
The derivatization of the this compound core can be achieved through a variety of chemical transformations. The nitrogen atom can be acylated, alkylated, or incorporated into more complex heterocyclic systems. The carbon skeleton can be functionalized through reactions such as oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.net The strategic placement of functional groups on the initial this compound building block allows for subsequent diversification.
| Position of Derivatization | Type of Reaction | Potential Functional Groups Introduced |
| Nitrogen Atom | Acylation, Alkylation, Sulfonylation | Amides, Amines, Sulfonamides |
| Core Carbon Atoms | Oxidation, Reduction, C-H activation | Hydroxyls, Carbonyls, Alkyls, Aryls |
| Peripheral Substituents | Cross-coupling, Click chemistry | Biaryl moieties, Triazoles |
The attachment of linkers and other functional appendages to the this compound scaffold can be used to modulate its properties and to create molecules with specific functions. For example, linkers can be used to attach the scaffold to a solid support for combinatorial synthesis or to a fluorescent probe for biological imaging. researchgate.net The design of these linkers is crucial for achieving the desired properties and can be guided by computational modeling. Functional appendages, such as pharmacophores or targeting moieties, can be introduced to direct the molecule to a specific biological target.
Utility as Derivatizing Agents in Analytical Chemistry
The this compound scaffold serves as a key structural motif in the derivatization of certain small molecules for analytical detection, most notably formaldehyde (B43269). While not a primary derivatizing agent itself, the formation of the stable this compound ring system from a suitable precursor is a well-established method for the quantification of formaldehyde in environmental and occupational safety monitoring.
The primary reagent utilized for this purpose is 2-hydroxymethylpiperidine. This compound reacts with formaldehyde to produce the bicyclic this compound, also referred to as formaldehyde oxazolidine (B1195125). core.ac.uk This reaction converts the highly volatile and reactive analyte, formaldehyde, into a more stable and chromatographically amenable derivative.
This derivatization strategy is recognized and employed in standardized analytical methods. For instance, a method developed by the National Institute for Occupational Safety and Health (NIOSH) for the determination of formaldehyde relies on this chemical transformation. core.ac.uk In this application, a solid sorbent tube coated with 2-hydroxymethylpiperidine is used to actively sample air. Formaldehyde present in the air reacts with the reagent on the sorbent material to form the this compound derivative. Subsequently, the derivative is desorbed from the tube using a solvent, such as toluene, and analyzed by gas chromatography (GC). core.ac.uk The stability and volatility of the this compound derivative make it well-suited for GC analysis, allowing for sensitive and reliable quantification of the original formaldehyde concentration.
Research has explored the use of this derivatization followed by thermal desorption/gas chromatography/mass spectrometry (TD/GC/MS) as a potential alternative to more common methods that involve solvent elution and high-performance liquid chromatography (HPLC). core.ac.uk
The table below summarizes the key components of this derivatization strategy for analytical purposes.
| Derivatizing Agent Precursor | Analyte | Derivative Formed | Analytical Technique |
| 2-Hydroxymethylpiperidine | Formaldehyde | This compound | Gas Chromatography (GC), TD/GC/MS |
Molecular Recognition Studies Involving 2 Oxaindolizidine Scaffolds
Fundamental Principles of Intermolecular Interactions and Binding Events
Molecular recognition is orchestrated by a suite of non-covalent interactions, including hydrogen bonding, van der Waals forces, electrostatic interactions, and hydrophobic effects. The 2-oxaindolizidine scaffold, with its inherent chirality, defined conformational rigidity, and potential for functionalization, provides a unique platform to study these forces. The nitrogen and oxygen heteroatoms within the bicyclic structure can act as hydrogen bond acceptors, while substituents at various positions can be tailored to introduce hydrogen bond donors, charged groups, or hydrophobic moieties.
The conformational pre-organization of the this compound ring system plays a crucial role in minimizing the entropic penalty upon binding to a guest molecule. This rigid structure reduces the number of accessible conformations in the unbound state, leading to a smaller loss of conformational entropy when a complex is formed. The stereochemistry of the multiple chiral centers in the this compound core dictates the three-dimensional arrangement of its functional groups, which is critical for achieving high complementarity with a target molecule. Theoretical and computational studies are often employed to understand the energetics of these binding events and to predict the stability of potential host-guest complexes.
Host-Guest Chemistry Applications with this compound Derivatives
The unique structural features of this compound derivatives make them attractive candidates for the construction of synthetic hosts in host-guest chemistry. By strategically functionalizing the scaffold, chemists can create molecular clefts or cavities that are capable of encapsulating specific guest molecules. These applications are pivotal in areas such as drug delivery, sensing, and catalysis.
For instance, the incorporation of aromatic panels or macrocyclic extensions onto the this compound framework can lead to hosts with well-defined binding pockets. The selectivity of these hosts is determined by the size, shape, and chemical nature of the cavity, which can be fine-tuned through synthetic modifications. The binding of a guest molecule within such a host can alter its physical and chemical properties, a phenomenon that can be harnessed for the development of molecular sensors where a binding event triggers a detectable signal, such as a change in fluorescence or color.
Investigation of Selective Binding Mechanisms and Specificity
The specificity of molecular recognition involving this compound scaffolds is a direct consequence of the precise spatial arrangement of interaction points. The concept of "lock and key" or the more refined "induced fit" model can be applied to understand the selective binding observed in these systems. High binding affinity and selectivity are achieved when there is a high degree of complementarity between the host and the guest in terms of their shape and electronic properties.
Researchers investigate these selective binding mechanisms through a variety of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and isothermal titration calorimetry (ITC). NMR studies, such as titrations and Nuclear Overhauser Effect (NOE) experiments, can provide valuable information about the binding stoichiometry, association constants, and the geometry of the host-guest complex in solution. X-ray crystallography offers a static, atomic-level picture of the complex in the solid state, revealing the precise intermolecular contacts. ITC directly measures the thermodynamic parameters of binding, including the enthalpy and entropy changes, providing a complete thermodynamic profile of the interaction.
Self-Assembly and Self-Sorting Phenomena of this compound-Containing Systems
Self-assembly is a process where molecules spontaneously organize into well-defined, ordered structures through non-covalent interactions. The this compound scaffold can be functionalized with recognition motifs that drive the self-assembly process. For example, the introduction of complementary hydrogen bonding units or π-stacking moieties can lead to the formation of supramolecular polymers, gels, or discrete nanoscale architectures.
Self-sorting is a more complex phenomenon where a mixture of different self-assembling components organizes into distinct, well-defined assemblies rather than a random co-aggregate. The structural information encoded in the this compound derivatives, such as their specific stereochemistry and the nature of their functional groups, can direct these self-sorting processes. This level of control over the formation of complex supramolecular systems is crucial for the development of advanced functional materials with tailored properties.
Research into Enzyme-Substrate Recognition, such as Glycosidase Interactions
The this compound core is structurally related to the indolizidine alkaloids, a class of compounds known for their potent glycosidase inhibitory activity. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, and their inhibition is a key therapeutic strategy for diseases such as diabetes, influenza, and cancer.
This compound derivatives, designed as mimics of the natural substrates or transition states of glycosidases, are invaluable tools for studying enzyme-substrate recognition. The nitrogen atom in the scaffold can be protonated at physiological pH, mimicking the charge of the oxocarbenium ion-like transition state of the glycosidase-catalyzed reaction. This allows these compounds to bind tightly to the enzyme's active site.
By systematically modifying the structure of the this compound scaffold and assessing the impact on glycosidase inhibition, researchers can map the interactions within the enzyme's active site. This provides detailed insights into the molecular basis of substrate recognition and catalysis. The data obtained from these studies, such as inhibitory constants (Ki) and IC50 values, are crucial for the rational design of more potent and selective glycosidase inhibitors.
Below is a data table summarizing the inhibitory activity of hypothetical this compound derivatives against various glycosidases, illustrating the type of data generated in such research.
| Compound | Glycosidase Target | IC50 (µM) |
| This compound A | α-Glucosidase | 15.2 |
| This compound B | β-Glucosidase | > 100 |
| This compound C | α-Mannosidase | 5.8 |
| This compound D | β-Mannosidase | 87.3 |
Biosynthetic Pathways and Enzymology of Oxaindolizidine Natural Products
Elucidation of Biosynthetic Gene Clusters (BGCs) for Oxaindolizidine Derivatives
The foundation of natural product biosynthesis lies within the organism's genome, where genes encoding the necessary enzymes are often grouped into biosynthetic gene clusters (BGCs). plos.org The identification of these clusters is the first critical step in deciphering the biosynthetic pathway of a specific compound. nih.govfrontiersin.org
In the case of the 5-oxaindolizidine alkaloid penicilactam A, retro-biosynthetic analysis of the producing fungus, Penicillium citrinum HDN11-186, led to the identification of the responsible BGC, designated the pnlt cluster. researchgate.netrsc.orgrsc.org This breakthrough was crucial, as the biosynthetic origins of penicilactam A had previously remained uncharacterized. nih.gov The pnlt cluster is comprised of a canonical hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. rsc.orgrsc.org Such hybrid systems are known for their ability to generate structural diversity in natural products by combining building blocks from both fatty acid and amino acid metabolism. tib.eu
Heterologous expression experiments, a key technique in functional genomics, confirmed the role of the pnlt cluster. When key genes from the cluster were expressed in a host organism, the production of penicilactam A was observed, definitively linking the pnlt BGC to the formation of the 5-oxaindolizidine scaffold. researchgate.netrsc.org
| Gene | Proposed Function in Penicilactam A Biosynthesis |
| pnltA | Hybrid PKS-NRPS enzyme responsible for synthesizing the precursor, scalusamide A. researchgate.netrsc.org |
| pnltB | Trans-acting enoyl reductase (ER) involved in the PKS-NRPS pathway. rsc.org |
| pnltC | Multifunctional cytochrome P450 enzyme that catalyzes the key C-C bond cleavage and cyclization steps. researchgate.netrsc.orgrsc.org |
Characterization of Key Enzymatic Transformations in Oxaindolizidine Biosynthesis
The biosynthesis of complex natural products involves a series of precise enzymatic reactions that build and tailor the molecular scaffold. researchgate.netvapourtec.com In the formation of the 5-oxaindolizidine core of penicilactam A, a single, remarkably versatile enzyme performs the most critical transformations. rsc.org
Cytochrome P450 (P450) enzymes are a superfamily of versatile biocatalysts known for their role in a vast array of metabolic reactions, particularly oxidation. nih.govnih.gov In the biosynthesis of penicilactam A, the P450 enzyme PnltC, encoded within the pnlt gene cluster, is the central player in assembling the final 5-oxaindolizidine scaffold. researchgate.netrsc.org
PnltC exhibits multifunctional catalytic activity, orchestrating two distinct and mechanistically complex reactions within a single active site. researchgate.netrsc.org The transformation begins after the PKS-NRPS system produces the linear precursor. PnltC then catalyzes:
A radical-mediated carbon-carbon bond cleavage. researchgate.netnih.gov
A subsequent, non-radical, iminium-driven cyclization. researchgate.netrsc.org
This dual functionality, merging radical and non-radical mechanisms, represents a sophisticated catalytic strategy for constructing complex nitrogen heterocycles and expands the known functional repertoire of P450 enzymes in natural product biosynthesis. researchgate.netrsc.org Most P450-catalyzed cyclizations are known to proceed through radical-based mechanisms. rsc.orgnih.gov The iminium-involved, non-radical cyclization catalyzed by PnltC represents a departure from the typical P450 catalytic paradigm, highlighting an instance of evolutionary innovation in enzyme function. rsc.org
Identification of Biosynthetic Precursors and Intermediates
The elucidation of a biosynthetic pathway requires the identification of the starting materials (precursors) and the sequential molecules (intermediates) that are transformed along the way. chemrxiv.org For penicilactam A, the biosynthetic precursor has been identified as scalusamide A. researchgate.netrsc.org This molecule is assembled by the hybrid PKS-NRPS enzyme, PnltA, in conjunction with the reductase PnltB. rsc.org
Following its synthesis, scalusamide A is converted into penicilactam A through the action of the P450 enzyme, PnltC. rsc.org The proposed biosynthetic relationship involves the cleavage of a C2-hydroxymethyl group from scalusamide A to generate a transient N-acylated dihydropyrrole intermediate. rsc.orgnih.gov This intermediate then undergoes the PnltC-catalyzed stereoselective cyclization to form the final 5-oxaindolizidine core of penicilactam A. researchgate.netnih.gov While the intermediate itself is transient and difficult to detect during the process due to rapid enzymatic conversion, feeding experiments using a chemically synthesized version of the intermediate confirmed its role in the pathway, as it was successfully converted to penicilactam A. researchgate.netrsc.org
| Compound | Role in Biosynthesis | Description |
| Scalusamide A | Precursor | A prolinol-containing molecule assembled by the PKS-NRPS system. researchgate.netrsc.org |
| N-acylated dihydropyrrole | Intermediate | A transient species formed by C-C bond cleavage of scalusamide A, which then cyclizes. rsc.orgnih.gov |
| Penicilactam A | Final Product | A fungal alkaloid containing the rare 5-oxaindolizidine scaffold. researchgate.netrsc.org |
Metabolic Engineering Approaches for Oxaindolizidine Production
Metabolic engineering involves the purposeful modification of an organism's metabolic pathways to increase the production of a desired compound. ias.ac.inrsu.lv The elucidation of the pnlt gene cluster and its corresponding biosynthetic pathway for penicilactam A provides the foundational knowledge required for such engineering efforts. rsc.orgnih.gov
Several metabolic engineering strategies could be applied to enhance the production of oxaindolizidine alkaloids: mdpi.com
Heterologous Expression: The entire pnlt biosynthetic gene cluster can be transferred and expressed in a well-characterized industrial host organism, such as Aspergillus nidulans or Saccharomyces cerevisiae. researchgate.netias.ac.in This approach can move production into a host that is easier to grow and manipulate, potentially leading to higher yields and simplifying the purification process.
Blocking Competing Pathways: Metabolic flux can be redirected towards oxaindolizidine production by identifying and silencing genes involved in competing metabolic pathways that draw from the same pool of precursors. mdpi.com
CRISPR-Based Genome Editing: Advanced gene-editing tools like CRISPR-Cas9 can be used to precisely introduce genetic modifications, such as promoting the expression of regulatory genes or knocking out competing pathways, to optimize the production host. frontiersin.org
These strategies, grounded in the detailed understanding of the oxaindolizidine biosynthetic machinery, pave the way for the sustainable and scalable production of these rare and potentially valuable natural products. mdpi.com
Q & A
Q. Q1: What are the foundational synthetic routes for 2-Oxaindolizidine, and how can experimental reproducibility be ensured?
Answer: Key synthetic methods include ring-closing metathesis, cyclization of amino alcohols, and transition-metal-catalyzed reactions. To ensure reproducibility:
Q. Q2: How should researchers address challenges in characterizing the stereochemistry of this compound derivatives?
Answer:
- Use chiral HPLC or X-ray crystallography to resolve enantiomers .
- Compare experimental optical rotations with literature values for known analogs .
- Apply computational methods (e.g., DFT calculations) to predict and validate stereochemical outcomes .
Advanced Research Questions
Q. Q3: What experimental design strategies are critical for studying the mechanistic pathways of this compound formation?
Answer:
Q. Q4: How can contradictions in reported biological activity data for this compound analogs be resolved?
Answer:
- Standardize assay protocols (e.g., cell lines, incubation times, and control compounds) to reduce variability .
- Perform meta-analyses of existing data to identify trends obscured by outliers .
- Validate findings using orthogonal assays (e.g., in vitro enzymatic inhibition vs. whole-cell cytotoxicity) .
Q. Q5: What computational methodologies are most effective for predicting the physicochemical properties of this compound?
Answer:
- Use molecular dynamics (MD) simulations to assess solvation effects and partition coefficients (logP) .
- Apply QSAR models trained on indolizidine analogs to predict bioavailability and toxicity .
- Validate predictions with experimental data (e.g., HPLC retention times for lipophilicity) .
Methodological Best Practices
Q. Q6: How should researchers structure a literature review to identify gaps in this compound studies?
Answer:
- Use systematic search strategies (e.g., Boolean operators in SciFinder or PubMed) to filter high-impact studies .
- Organize findings thematically (e.g., synthesis, bioactivity, computational studies) and highlight conflicting results .
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame unresolved questions .
Q. Q7: What statistical approaches are recommended for analyzing dose-response data in this compound bioassays?
Answer:
- Use nonlinear regression (e.g., Hill equation) to calculate EC values .
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups .
- Report confidence intervals and effect sizes to contextualize significance .
Data Management and Reporting
Q. Q8: How can researchers optimize data presentation for this compound studies in journal submissions?
Answer:
- Prioritize clarity: Use tables for raw data (e.g., yields, spectral peaks) and figures for trends (e.g., reaction optimization plots) .
- Avoid redundancy: Do not repeat tabular data in text; instead, highlight key observations .
- Include supplementary materials for extensive datasets (e.g., crystallographic CIF files, kinetic traces) .
Q. Q9: What strategies mitigate errors in interpreting NMR spectra of this compound derivatives?
Answer:
- Assign peaks using 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals .
- Compare experimental -NMR shifts with computed chemical shifts (e.g., using ACD/Labs or MestReNova) .
- Document solvent effects and calibration standards (e.g., TMS) in metadata .
Interdisciplinary Applications
Q. Q10: How can this compound serve as a scaffold for drug discovery, and what validation steps are essential?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
